
6-chloro-7H-purine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a purine ring system substituted with a chlorine atom at the 6-position and a sulfonamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7H-purine-2-sulfonamide typically involves the reaction of 6-chloropurine with a sulfonamide derivative. One common method is the reaction of 6-chloro-4,5-dihydro-7H-purine with a sulfamide derivative under suitable conditions to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-chloro-7H-purine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to form arylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-7H-purine-2-sulfonamide derivatives, while cross-coupling reactions can produce arylated or alkylated purine derivatives .
科学的研究の応用
6-chloro-7H-purine-2-sulfonamide has several scientific research applications, including:
作用機序
The mechanism of action of 6-chloro-7H-purine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
Similar compounds to 6-chloro-7H-purine-2-sulfonamide include:
6-chloropurine: A related compound with a chlorine atom at the 6-position but lacking the sulfonamide group.
6-amino-7H-purine-2-sulfonamide: A derivative formed by substitution of the chlorine atom with an amino group.
6-chloro-9H-purine: Another related compound with a chlorine atom at the 6-position and different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of a purine ring system with both a chlorine atom and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
特性
CAS番号 |
89284-35-5 |
|---|---|
分子式 |
C5H4ClN5O2S |
分子量 |
233.64 g/mol |
IUPAC名 |
6-chloro-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H4ClN5O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H,8,9,10,11) |
InChIキー |
HEPMUCBLJUYXSA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


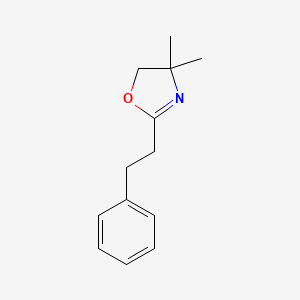
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

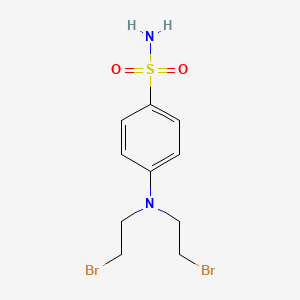
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
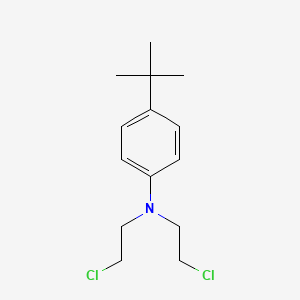
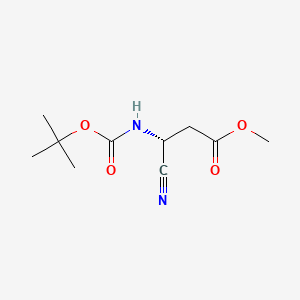
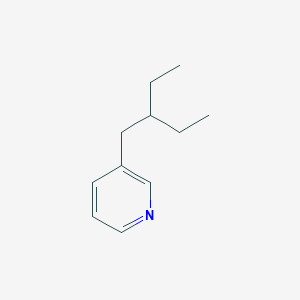
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
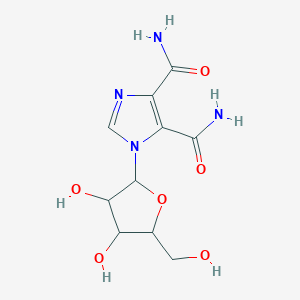
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
